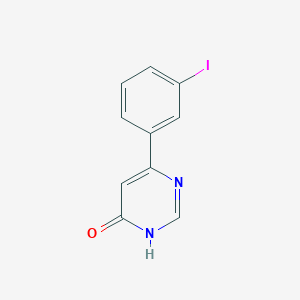![molecular formula C15H17N B13348153 4'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13348153.png)
4'-Isopropyl-[1,1'-biphenyl]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Isopropyl-[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C15H17N It is a derivative of biphenyl, where an isopropyl group is attached to the 4’ position and an amine group is attached to the 2 position of the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Isopropyl-[1,1’-biphenyl]-2-amine typically involves the following steps:
Starting Material: The synthesis begins with biphenyl, which is commercially available.
Industrial Production Methods: Industrial production of 4’-Isopropyl-[1,1’-biphenyl]-2-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Isopropyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Halogenated biphenyls, other substituted biphenyls
Applications De Recherche Scientifique
4’-Isopropyl-[1,1’-biphenyl]-2-amine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4’-Isopropyl-[1,1’-biphenyl]-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The biphenyl structure provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Biphenyl: The parent compound without any substituents.
4-Isopropylbiphenyl: Lacks the amine group at the 2 position.
2-Aminobiphenyl: Lacks the isopropyl group at the 4’ position.
Uniqueness: 4’-Isopropyl-[1,1’-biphenyl]-2-amine is unique due to the presence of both the isopropyl and amine groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C15H17N |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
2-(4-propan-2-ylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-11(2)12-7-9-13(10-8-12)14-5-3-4-6-15(14)16/h3-11H,16H2,1-2H3 |
Clé InChI |
DPSIQOQPIKNDJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


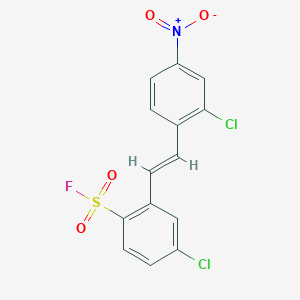
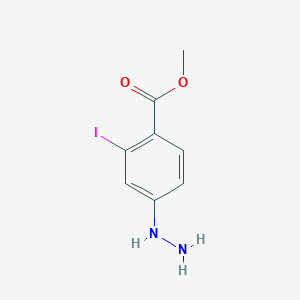
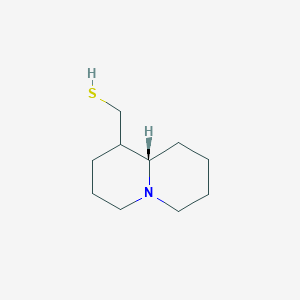

![4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13348092.png)
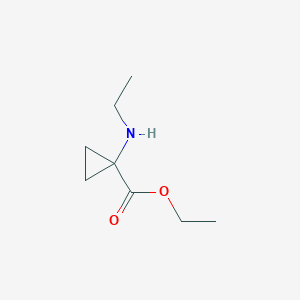
![2-(Benzo[d]isoxazol-5-yl)propan-1-amine](/img/structure/B13348105.png)
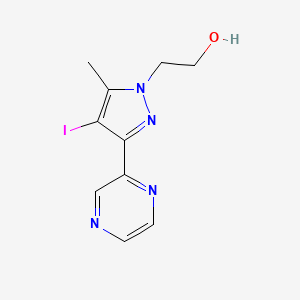
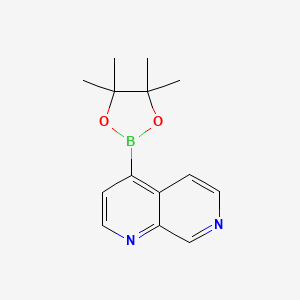
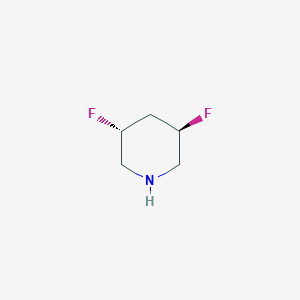
![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine](/img/structure/B13348126.png)
![4-Methoxybenzo[b]thiophene-3-carbaldehyde](/img/structure/B13348129.png)

